4-Methoxynaphthalene-1-sulfonyl chloride
Overview
Description
4-Methoxynaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C₁₁H₉ClO₃S and a molecular weight of 256.71 g/mol . It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 4-position and a sulfonyl chloride group at the 1-position. This compound is primarily used in organic synthesis as a sulfonylating agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxynaphthalene-1-sulfonyl chloride can be synthesized through the sulfonylation of 4-methoxynaphthalene. The process typically involves the reaction of 4-methoxynaphthalene with chlorosulfonic acid (HSO₃Cl) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-Methoxynaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting this compound with an amine yields the corresponding sulfonamide .
Scientific Research Applications
4-Methoxynaphthalene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a sulfonylating agent to introduce sulfonyl groups into organic molecules, which is a crucial step in the synthesis of various pharmaceuticals and agrochemicals.
Biological Studies: The compound is used to modify biomolecules, such as proteins and peptides, to study their structure and function.
Mechanism of Action
The mechanism of action of 4-methoxynaphthalene-1-sulfonyl chloride primarily involves electrophilic aromatic substitution. The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form sulfonamide, sulfonate ester, or other derivatives. The reaction proceeds through the formation of a cationic intermediate, which is stabilized by the aromatic ring .
Comparison with Similar Compounds
Similar Compounds
4-Methoxynaphthalene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
4-Methoxynaphthalene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
4-Methoxynaphthalene-1-sulfonate ester: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.
Uniqueness
4-Methoxynaphthalene-1-sulfonyl chloride is unique due to its high reactivity as a sulfonylating agent. The presence of both the methoxy and sulfonyl chloride groups enhances its electrophilic properties, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
4-methoxynaphthalene-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3S/c1-15-10-6-7-11(16(12,13)14)9-5-3-2-4-8(9)10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUOWSIJWYQOJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588298 | |
Record name | 4-Methoxynaphthalene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56875-55-9 | |
Record name | 4-Methoxynaphthalene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxynaphthalene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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